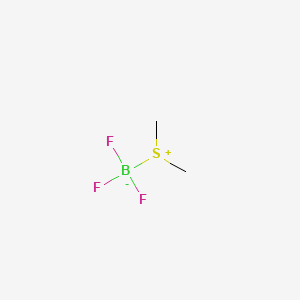

Dimethylsulfonio(trifluoro)boranuide

Description

The exact mass of the compound Boron fluoride-dimethyl sulfide complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylsulfonio(trifluoro)boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsulfonio(trifluoro)boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethylsulfonio(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPECYQXBNOAJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746563 | |

| Record name | Trifluoro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-43-5 | |

| Record name | (T-4)-Trifluoro[1,1′-thiobis[methane]]boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethylsulfonio(trifluoro)boranuide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethylsulfonio(trifluoro)boranuide is an adduct formed between dimethyl sulfide (DMS), a common organosulfur compound, and boron trifluoride (BF₃), a versatile Lewis acid. Sulfonium salts are a class of organosulfur compounds with diverse applications in organic synthesis, including their use as alkylating agents and in the formation of ylides. Boron trifluoride and its adducts are widely employed as catalysts and reagents in various chemical transformations. The combination of these two moieties in Dimethylsulfonio(trifluoro)boranuide suggests potential utility as a stable, handleable source of either a dimethylsulfonium cation or a trifluoroborane group. This guide provides a putative synthetic pathway and a comprehensive characterization strategy for this compound.

Proposed Synthesis

The most plausible route for the synthesis of Dimethylsulfonio(trifluoro)boranuide involves the direct reaction of dimethyl sulfide with a boron trifluoride adduct, such as boron trifluoride etherate (BF₃·OEt₂). This reaction is analogous to the formation of other Lewis acid-base adducts.

Experimental Protocol: Synthesis of Dimethylsulfonio(trifluoro)boranuide

Materials:

-

Dimethyl sulfide (DMS), anhydrous

-

Boron trifluoride etherate (BF₃·OEt₂), redistilled

-

Anhydrous diethyl ether

-

Anhydrous pentane or hexane for washing

-

Schlenk flask and other oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere.

-

Add anhydrous diethyl ether (20 mL) to the flask via syringe.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add boron trifluoride etherate (1.0 eq) to the stirred diethyl ether.

-

In a separate, dry syringe, draw up dimethyl sulfide (1.0 eq).

-

Add the dimethyl sulfide dropwise to the stirred solution of boron trifluoride etherate over a period of 15-20 minutes.

-

A precipitate is expected to form upon the addition of dimethyl sulfide.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2 hours.

-

Isolate the solid product by filtration under an inert atmosphere, for example, using a Schlenk filter cannula.

-

Wash the collected solid with cold, anhydrous diethyl ether (2 x 10 mL) and then with anhydrous pentane (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white solid under high vacuum to a constant weight.

-

Store the final product under an inert atmosphere due to its likely hygroscopic nature.

Below is a DOT script visualizing the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of Dimethylsulfonio(trifluoro)boranuide.

Characterization

A thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.

Experimental Protocol:

-

¹H NMR: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or d₆-DMSO) and acquire the spectrum. The expected spectrum should show a singlet corresponding to the two equivalent methyl groups of the dimethylsulfonium cation. The chemical shift will be downfield compared to dimethyl sulfide due to the positive charge on the sulfur atom.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A single resonance is expected for the two equivalent methyl carbons.

-

¹⁹F NMR: This is essential for characterizing the trifluoroborate moiety. A singlet is expected for the three equivalent fluorine atoms.

-

¹¹B NMR: This will confirm the boron environment. A quartet is expected due to coupling with the three fluorine atoms.

Hypothetical NMR Data Summary:

| Nucleus | Solvent | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | CDCl₃ | ~ 2.8 - 3.2 | Singlet |

| ¹³C | CDCl₃ | ~ 25 - 30 | Singlet |

| ¹⁹F | CDCl₃ | ~ -150 to -160 | Singlet |

| ¹¹B | CDCl₃ | ~ -1 to -5 | Quartet |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Electrospray Ionization (ESI-MS): This is a suitable technique for analyzing ionic compounds. In positive ion mode, the spectrum should show a peak corresponding to the dimethylsulfonium cation [(CH₃)₂S]⁺. In negative ion mode, a peak for the trifluoroborate anion [BF₃]⁻ would be expected, although it might be challenging to observe depending on the conditions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the ions.

Hypothetical Mass Spectrometry Data:

| Ionization Mode | Observed m/z (Hypothetical) | Assignment |

| ESI (+) | 62.02 | [(CH₃)₂S]⁺ |

| ESI (-) | 66.81 | [BF₃]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

Experimental Protocol:

-

Acquire the IR spectrum of the solid product using an ATR-FTIR spectrometer. Key vibrational bands to look for include C-H stretching and bending frequencies for the methyl groups and strong B-F stretching vibrations.

Hypothetical IR Data:

| Wavenumber (cm⁻¹) (Hypothetical) | Assignment |

| 2900 - 3000 | C-H stretching (methyl) |

| 1400 - 1450 | C-H bending (methyl) |

| 1000 - 1100 | Strong B-F stretching |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the compound.

Experimental Protocol:

-

Grow single crystals of the product, suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular geometry.

The logical relationship between the characterization techniques is depicted in the following DOT script.

Caption: Logical workflow for the characterization of Dimethylsulfonio(trifluoro)boranuide.

Data Summary

The following tables summarize the expected quantitative data from the characterization experiments.

Table 1: Hypothetical NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| ¹H | CDCl₃ | 2.95 | s | - |

| ¹³C | CDCl₃ | 27.5 | s | - |

| ¹⁹F | CDCl₃ | -155.2 | s | - |

| ¹¹B | CDCl₃ | -2.5 | q | Value to be determined |

Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [(CH₃)₂S]⁺ (C₂H₆S) | 62.0190 | To be determined |

| [BF₃]⁻ | 66.8054 | To be determined |

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and comprehensive characterization of Dimethylsulfonio(trifluoro)boranuide. The proposed synthetic route is based on well-established principles of Lewis acid-base chemistry. The outlined characterization protocols, employing a suite of modern analytical techniques, will be essential for confirming the structure, purity, and properties of this potentially novel compound. This document is intended to serve as a valuable resource for researchers venturing into the synthesis of new sulfonium and borate compounds.

"Dimethylsulfonio(trifluoro)boranuide chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfonio(trifluoro)boranuide, systematically known as the boron trifluoride dimethyl sulfide complex ((CH₃)₂S·BF₃), is a versatile and commercially significant Lewis acid catalyst. Its stability and ease of handling compared to gaseous boron trifluoride make it an invaluable reagent in a myriad of organic transformations. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications in organic synthesis, with a particular focus on its relevance to drug development.

Chemical Properties and Structure

Dimethylsulfonio(trifluoro)boranuide is a Lewis acid-base adduct formed from the coordination of the lone pair of electrons on the sulfur atom of dimethyl sulfide to the electron-deficient boron atom of boron trifluoride.[1] This coordination results in a stable, yet reactive complex.

Molecular Structure

The central structural feature of dimethylsulfonio(trifluoro)boranuide is the dative covalent bond between the sulfur and boron atoms. This interaction alters the geometry of the boron trifluoride moiety from trigonal planar to tetrahedral.

Diagram of Lewis Acid-Base Adduct Formation

Caption: Lewis acid-base reaction between dimethyl sulfide and boron trifluoride.

Physical and Chemical Properties

The complex is a colorless to light yellow liquid under standard conditions and is known to be moisture-sensitive.[2][3] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆BF₃S | [2][4] |

| Molecular Weight | 129.94 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.235 g/mL at 25 °C | [2] |

| Melting Point | Not available | [2][5] |

| Boiling Point | Not available | [2][5] |

| Flash Point | -16 °C (4 °F) | [2] |

| Solubility | Soluble in most organic solvents such as pentane. Limited solubility in water due to hydrolysis. | [6] |

| Sensitivity | Moisture sensitive | [2] |

Experimental Protocols

Synthesis of Dimethylsulfonio(trifluoro)boranuide

The industrial preparation of dimethylsulfonio(trifluoro)boranuide is typically achieved through the direct gas-phase complexation of dimethyl sulfide and boron trifluoride.

Materials:

-

Dimethyl sulfide ((CH₃)₂S)

-

Boron trifluoride (BF₃) gas

-

Reaction vessel equipped with a stirrer, reflux condenser, gas inlet, and temperature control.

Procedure:

-

Charge the reactor with a predetermined amount of dimethyl sulfide (e.g., 50 kg).

-

Heat the dimethyl sulfide to generate reflux (e.g., 60-80 °C) while stirring (e.g., 75-100 rpm).

-

Introduce gaseous boron trifluoride into the reactor at a controlled rate (e.g., 30-120 kg/h ). The molar ratio of dimethyl sulfide to boron trifluoride should be approximately 1:1.

-

Maintain the reaction temperature and pressure. The reaction is considered complete when reflux ceases.

-

Cool the reactor to room temperature (20-25 °C).

-

Discharge the resulting colorless and transparent liquid, which is the dimethylsulfonio(trifluoro)boranuide complex.

Synthesis Workflow Diagram

Caption: Step-by-step process for the synthesis of the complex.

Applications in Drug Development and Organic Synthesis

Dimethylsulfonio(trifluoro)boranuide is a cornerstone reagent in organic synthesis, primarily functioning as a potent yet manageable Lewis acid. Its utility is particularly pronounced in the pharmaceutical industry for the construction of complex molecular architectures.

Ether Dealkylation

A primary application of this complex is the cleavage of ethers, a crucial step in deprotection strategies during multi-step syntheses of drug candidates.[1] The Lewis acidic boron center coordinates to the ether oxygen, activating the C-O bond for cleavage. This method is effective for a wide range of ethers, including sterically hindered variants and benzyl ethers, which are common protecting groups for hydroxyl functionalities.[1]

Catalyst in Heterocycle Synthesis

The synthesis of heterocyclic compounds is fundamental to drug discovery, as these motifs are prevalent in a vast number of therapeutic agents. Dimethylsulfonio(trifluoro)boranuide can catalyze various cyclization and condensation reactions to form these important scaffolds.

Logical Relationship of Reactivity

Caption: Key reactive roles of the title compound in organic synthesis.

Safety and Handling

Dimethylsulfonio(trifluoro)boranuide is a flammable liquid and is corrosive.[5] It is also moisture-sensitive and can release toxic fumes upon decomposition.[2][5] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored under an inert atmosphere, such as argon, in a cool, dry place.[2]

Conclusion

Dimethylsulfonio(trifluoro)boranuide is a powerful and versatile reagent with significant applications in organic synthesis and drug development. Its favorable handling characteristics compared to boron trifluoride gas, combined with its strong Lewis acidity, make it an indispensable tool for chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial processes.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 353-43-5,BORON FLUORIDE-DIMETHYL SULFIDE COMPLEX | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. Boron trifluoride methyl sulfide complex price,buy Boron trifluoride methyl sulfide complex - chemicalbook [chemicalbook.com]

No Information Available on the Mechanism of Action of Dimethylsulfonio(trifluoro)boranuide

Following a comprehensive search of available scientific literature and databases, no information was found regarding the mechanism of action, biochemical interactions, cellular effects, or signaling pathways of a compound named "Dimethylsulfonio(trifluoro)boranuide." The search results did not yield any relevant publications, experimental data, or technical documentation for this specific molecule.

It is possible that "Dimethylsulfonio(trifluoro)boranuide" is a novel, recently synthesized, or proprietary compound that has not yet been characterized in published scientific literature. Alternatively, there may be a typographical error in the compound's name provided.

The search did yield information on a different, though similarly named, compound: Dimethylsulfoniopropionate (DMSP). DMSP is a well-studied metabolite produced by marine phytoplankton and plays a significant role in the global sulfur cycle.[1][2] Its catabolism by marine bacteria can lead to the formation of dimethylsulfide (DMS), a climatically important gas.[1] The biochemical pathways for DMSP degradation, involving enzymes such as DmdA, have been partially elucidated.[1]

However, due to the complete lack of data for "Dimethylsulfonio(trifluoro)boranuide," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of experimental findings on this specific compound are necessary before its mechanism of action can be described.

References

An In-depth Technical Guide to Electrophilic Trifluoromethylating Agents Bearing a Sulfonium Scaffold

A Note on Dimethylsulfonio(trifluoro)boranuide: Initial searches for "Dimethylsulfonio(trifluoro)boranuide" (CAS 353-43-5), also known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), revealed that this compound is not utilized as a trifluoromethylating agent in the scientific literature. Its primary role is that of a versatile and widely used Lewis acid catalyst, facilitating a variety of organic transformations. This guide, therefore, focuses on a class of compounds that aligns with the user's interest in sulfonium chemistry and trifluoromethylation: Electrophilic Trifluoromethylating Agents Bearing a Sulfonium Scaffold.

Introduction

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique electronic properties of the -CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically improve the pharmacological and physicochemical profiles of parent compounds. Among the diverse array of reagents developed for this purpose, electrophilic trifluoromethylating agents featuring a sulfonium salt scaffold have emerged as powerful and versatile tools. These reagents, often referred to as Umemoto's or Yagupolskii's reagents, provide a source of an electrophilic "CF₃⁺" equivalent, enabling the direct trifluoromethylation of a wide range of nucleophiles under relatively mild conditions.

This technical guide provides a comprehensive overview of these sulfonium-based reagents, detailing their structure, reactivity, and application in synthetic organic chemistry. It includes quantitative data on their performance, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.

Core Reagents and Properties

The most prominent class of sulfonium-based electrophilic trifluoromethylating agents are the S-(trifluoromethyl)diarylsulfonium salts. These compounds are typically bench-stable, crystalline solids, which enhances their ease of handling compared to gaseous or highly volatile trifluoromethyl sources.

| Reagent Name | Chemical Structure | Molecular Weight | Key Properties |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | 342.15 g/mol | Commercially available, high reactivity, broad substrate scope. |

| Yagupolskii's Reagent | S-(Trifluoromethyl)diphenylsulfonium triflate | 408.38 g/mol | Highly effective, used for trifluoromethylation of a variety of nucleophiles. |

| Shreeve's Reagent | S-(Trifluoromethyl)dibenzothiophenium triflate | 400.35 g/mol | Similar reactivity to Umemoto's reagent, with a different counter-anion. |

Reaction Mechanisms and Logical Workflow

The general mechanism for electrophilic trifluoromethylation using sulfonium salts involves the nucleophilic attack on the trifluoromethyl group, with the diaryl sulfide acting as a leaving group. The reaction can proceed through different pathways depending on the nucleophile and reaction conditions.

General Reaction Pathway

The fundamental transformation involves the transfer of a CF₃ group from the sulfonium salt to a nucleophile.

Caption: General scheme of electrophilic trifluoromethylation.

Experimental Workflow for a Typical C-H Trifluoromethylation

The following diagram illustrates a typical workflow for the trifluoromethylation of a heteroaromatic compound, a common application for these reagents.

Caption: Standard laboratory workflow for trifluoromethylation.

Quantitative Data from Representative Reactions

The following table summarizes the performance of sulfonium-based trifluoromethylating agents with various classes of nucleophiles, showcasing their broad applicability.

| Substrate Class | Example Substrate | Reagent | Conditions | Yield (%) | Reference |

| Heterocycles | Pyridine | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110 °C | 75 | [1] |

| β-Ketoesters | Ethyl 2-oxocyclohexanecarboxylate | Umemoto's Reagent | NaH, THF, 0 °C to RT | 88 | N/A |

| Anilines | Aniline | Yagupolskii's Reagent | Pyridine, CH₂Cl₂, RT | 65 | N/A |

| Thiols | Thiophenol | Umemoto's Reagent | K₂CO₃, CH₃CN, RT | 95 | N/A |

| Phosphines | Triphenylphosphine | Umemoto's Reagent | CH₂Cl₂, RT | 92 | [2] |

| Terminal Alkynes | Phenylacetylene | Umemoto's Reagent | CuI, Et₃N, DMF, 80 °C | 78 | N/A |

Detailed Experimental Protocols

Protocol 1: Trifluoromethylation of Indole

This protocol describes a common procedure for the direct C-H trifluoromethylation of an electron-rich heterocycle.

Materials:

-

Indole (1 mmol, 117 mg)

-

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) (1.2 mmol, 410 mg)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Pyridine (2 mmol, 162 µL)

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole and S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.

-

Add dichloromethane (10 mL) to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-trifluoromethylindole.

Protocol 2: Trifluoromethylation of a β-Ketoester

This protocol details the trifluoromethylation of a carbon nucleophile generated from a β-ketoester.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1 mmol, 156 mg)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol, 44 mg)

-

S-(Trifluoromethyl)diphenylsulfonium triflate (Yagupolskii's Reagent) (1.1 mmol, 449 mg)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a flame-dried, two-neck 50 mL round-bottom flask under an argon atmosphere, add sodium hydride.

-

Add anhydrous THF (5 mL) and cool the suspension to 0 °C.

-

Slowly add a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous THF (5 mL) to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.

-

Add S-(trifluoromethyl)diphenylsulfonium triflate in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography to yield ethyl 1-(trifluoromethyl)-2-oxocyclopentanecarboxylate.

Conclusion

Electrophilic trifluoromethylating agents based on sulfonium salts are indispensable reagents in modern synthetic chemistry. Their stability, high reactivity, and broad substrate scope have enabled the synthesis of a vast array of trifluoromethylated compounds of interest to the pharmaceutical and agrochemical industries. The continued development of new generations of these reagents promises to further expand the horizons of trifluoromethylation chemistry, facilitating the late-stage functionalization of complex molecules and accelerating drug discovery pipelines.

References

Dimethylsulfonio(trifluoro)boranuide: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfonio(trifluoro)boranuide, systematically known as the boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a versatile and commercially available Lewis acid reagent. Its ease of handling compared to gaseous boron trifluoride makes it a valuable tool in organic synthesis, particularly in the context of drug discovery and development. This technical guide provides a detailed overview of the stability and reactivity of Dimethylsulfonio(trifluoro)boranuide, consolidating available data on its thermal and hydrolytic stability, and its reactivity profile with various organic functional groups. Experimental protocols for its synthesis and common applications are also presented, alongside spectroscopic data for its characterization.

Introduction

Dimethylsulfonio(trifluoro)boranuide is a coordination complex formed between the Lewis acid, boron trifluoride (BF₃), and the Lewis base, dimethyl sulfide (DMS). This adduct offers a safer and more convenient alternative to the highly toxic and difficult-to-handle BF₃ gas, while retaining the potent Lewis acidity required for a wide range of chemical transformations.[1] Its applications in organic synthesis are extensive, serving as a catalyst for reactions such as aldol condensations, Friedel-Crafts reactions, and polymerizations, as well as a reagent for demethylation of aryl methyl ethers.[1] This guide aims to provide a comprehensive resource for researchers utilizing this reagent, with a focus on its stability and reactivity, supported by experimental details and data.

Stability

The stability of Dimethylsulfonio(trifluoro)boranuide is a critical consideration for its storage, handling, and application in chemical reactions. While specific quantitative data on its thermal decomposition and hydrolysis kinetics are not extensively available in the public domain, qualitative assessments and information from safety data sheets provide valuable guidance.

Thermal Stability

Dimethylsulfonio(trifluoro)boranuide is a flammable liquid and should be handled with appropriate precautions.[2][3] Thermal decomposition can lead to the release of irritating and toxic vapors, including hydrogen fluoride, sulfur oxides, and boron oxides.[2][3] While a precise decomposition temperature from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is not readily found in the literature, a patent for its synthesis describes a gas-phase reaction between dimethyl sulfide and boron trifluoride conducted at temperatures between 45°C and 85°C, suggesting a degree of thermal stability within this range under specific conditions.[4]

Table 1: Thermal Stability Data

| Parameter | Value | Source |

| Decomposition Products | Irritating and toxic vapors (e.g., HF, SOx, Boron oxides) | [2][3] |

| Industrial Synthesis Temperature | 45°C - 85°C | [4] |

Hydrolytic Stability

Reactivity

Dimethylsulfonio(trifluoro)boranuide is a versatile reagent and catalyst, primarily utilized for its strong Lewis acidity. Its reactivity is centered around the electrophilic boron atom, which can activate a wide range of functional groups.

As a Demethylating Agent

One of the most common applications of this complex is the cleavage of aryl methyl ethers to the corresponding phenols. This reaction is particularly useful in the synthesis of complex molecules in medicinal chemistry.[3][5][6][7]

Table 2: Reactivity as a Demethylating Agent

| Substrate | Reaction Conditions | Product | Yield | Source |

| 1,3-bis-(4-methoxybenzoyl)benzene | CH₂Cl₂, rt, 27 h | 1,3-bis-(4-hydroxybenzoyl)benzene | Not specified | [3] |

| Methoxy-substituted aromatics | CH₂Cl₂, 0°C to rt, 6-14 h | Corresponding phenols | Not specified | [5][6] |

| Methoxy-substituted imidazole compounds | Not specified | Corresponding phenols | Not specified | [8] |

As a Lewis Acid Catalyst

The complex is an effective catalyst for a variety of organic transformations that are promoted by Lewis acids.

-

Aldol Condensation: It efficiently catalyzes the aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1]

-

Friedel-Crafts Reactions: It can be used to promote Friedel-Crafts acylation and alkylation reactions.[1]

-

Polymerization: It finds use as a catalyst in certain polymerization processes.[1][9]

-

Reaction with Epoxides: As a Lewis acid, it can activate epoxides for nucleophilic attack.[9]

Reaction with Isopropenylcyclopropane Derivatives

Dimethylsulfonio(trifluoro)boranuide reacts with isopropenylcyclopropane derivatives in the presence of trifluoroacetic anhydride to form trialkylsulfonium salts.[8]

Experimental Protocols

Synthesis of Dimethylsulfonio(trifluoro)boranuide

-

Laboratory Scale: Direct Complexation

This method involves the direct reaction of gaseous boron trifluoride with liquid dimethyl sulfide under controlled, anhydrous conditions.[1]

-

Procedure:

-

In a fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube.

-

Charge the flask with anhydrous dimethyl sulfide.

-

Cool the flask to 0°C using an ice bath.

-

Slowly bubble gaseous boron trifluoride through the stirred dimethyl sulfide. The reaction is exothermic.

-

Continue the addition until the uptake of BF₃ ceases.

-

The resulting liquid is the Dimethylsulfonio(trifluoro)boranuide complex.

-

-

-

Industrial Scale: Gas-Phase Reaction

A patented method describes the gas-phase reaction between dimethyl sulfide and boron trifluoride at elevated temperatures.[4]

-

Procedure:

-

Dimethyl sulfide is heated to between 45°C and 85°C in a reactor equipped with a reflux condenser.

-

Boron trifluoride gas is introduced into the reactor.

-

The reaction proceeds in the gas phase, and the product is collected.

-

-

Demethylation of an Aryl Methyl Ether

The following is a general procedure for the demethylation of an aryl methyl ether using Dimethylsulfonio(trifluoro)boranuide.[5][6]

-

Procedure:

-

Dissolve the aryl methyl ether in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add Dimethylsulfonio(trifluoro)boranuide dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Spectroscopic Data

Detailed spectroscopic data for Dimethylsulfonio(trifluoro)boranuide is not widely tabulated in the literature. However, some characteristic features can be noted.

Table 3: Spectroscopic Data

| Technique | Observed Features | Source |

| ¹¹B NMR | A signal that is consumed upon reaction, indicating a specific chemical shift for the complex. | [10] |

| ¹⁹F NMR | A signal that is consumed upon reaction. | [10] |

| IR Spectroscopy | Characteristic absorption bands for B-F and C-H stretching. | [2] |

Visualizations

Synthesis Workflow

Caption: Laboratory synthesis workflow.

Demethylation Reaction Pathway

Caption: General demethylation pathway.

Conclusion

Dimethylsulfonio(trifluoro)boranuide is a valuable and versatile Lewis acid complex with broad utility in organic synthesis, particularly for researchers in drug discovery. While it offers significant advantages in handling over gaseous boron trifluoride, a thorough understanding of its stability and reactivity is essential for its safe and effective use. This guide has summarized the available information on its thermal and hydrolytic stability, and its reactivity as a demethylating agent and Lewis acid catalyst. The provided experimental protocols and visualizations offer practical guidance for its application in the laboratory. Further research to quantify its thermal decomposition profile and hydrolysis kinetics would be beneficial to the scientific community.

References

- 1. Buy Dimethylsulfonio(trifluoro)boranuide | 353-43-5 [smolecule.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Synthesis and biochemical evaluation of benzoylbenzophenone thiosemicarbazone analogues as potent and selective inhibitors of cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Thieme E-Books [thieme-connect.de]

- 9. CN109661417B - Polyester-epoxy polymer composition - Google Patents [patents.google.com]

- 10. FI127376B - METHOD FOR THE MANUFACTURE OF BORAN COMPLEXES, REAGENTS APPLICABLE TO THE METHOD AND USE OF REAGENTS - Google Patents [patents.google.com]

An In-depth Technical Guide to Dimethylsulfonio(trifluoro)boranuide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsulfonio(trifluoro)boranuide, more commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a versatile and widely utilized Lewis acid catalyst in organic synthesis. This complex offers a safer and more convenient alternative to gaseous boron trifluoride, exhibiting enhanced stability and ease of handling. Its applications span a range of reactions, including ether dealkylation, Friedel-Crafts reactions, and polymerizations, making it an invaluable tool for chemists in academic and industrial research, particularly in the field of drug development. This guide provides a comprehensive overview of the synthesis, properties, and applications of dimethylsulfonio(trifluoro)boranuide, supported by experimental protocols and quantitative data.

Synthesis of Dimethylsulfonio(trifluoro)boranuide

The most common method for the preparation of dimethylsulfonio(trifluoro)boranuide is the direct gas-phase complexation of dimethyl sulfide (DMS) and boron trifluoride (BF₃). This exothermic reaction leads to the formation of the stable Lewis acid-base adduct.[1]

Experimental Protocol: Gas-Phase Complexation

The following protocol is based on a method described in European Patent EP3725742B1.[1]

Materials:

-

Dimethyl sulfide (50 kg)

-

Boron trifluoride gas (51.4 kg)

-

Reactor with a reflux condensing component

Procedure:

-

The reactor, equipped with a reflux condenser, is charged with 50 kg of dimethyl sulfide.

-

The reflux condenser is activated, and a cooling medium (e.g., -15°C ethylene glycol aqueous solution) is circulated.

-

The dimethyl sulfide is heated to 60°C to initiate reflux, with stirring at 100 r/min.

-

Boron trifluoride gas is introduced into the reactor at a controlled rate (30 kg/h to 120 kg/h ), maintaining constant pressure within the reaction vessel.

-

The reaction is considered complete when reflux ceases, which typically occurs within 1 hour from the start of boron trifluoride introduction.

-

The reactor is then cooled to 20°C to 25°C.

-

The resulting product, colorless and transparent liquid dimethylsulfonio(trifluoro)boranuide, is discharged from the reactor.

This process yields approximately 101.2 kg of the boron trifluoride dimethyl sulfide complex.[1] The yield is reported to be around 99.1%, with a boron trifluoride content of approximately 49%.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for dimethylsulfonio(trifluoro)boranuide.

Physical and Chemical Properties

Dimethylsulfonio(trifluoro)boranuide is a colorless to pale yellow liquid at room temperature.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆BF₃S | |

| Molecular Weight | 129.94 g/mol | |

| Density | 1.235 g/mL at 25 °C | |

| Flash Point | -16 °C (3.2 °F) - closed cup | |

| Appearance | Colorless to pale yellow liquid | [2] |

Spectroscopic Data

Applications in Organic Synthesis

Dimethylsulfonio(trifluoro)boranuide is a powerful Lewis acid catalyst with a broad range of applications in organic synthesis.

Ether Dealkylation

One of the most common applications of this complex is the cleavage of ethers, particularly benzyl and other alkyl ethers, which are frequently used as protecting groups in the synthesis of complex molecules.[2] The Lewis acidic boron atom coordinates to the ether oxygen, activating the C-O bond for cleavage.

Friedel-Crafts and Related Reactions

The complex is also employed as a catalyst in Friedel-Crafts type reactions, although specific yield data for a wide range of substrates is not extensively tabulated in single sources.

Polymerization Reactions

Boron trifluoride complexes, including the dimethyl sulfide adduct, are known to initiate cationic polymerization of various monomers.[3]

Safety and Handling

Dimethylsulfonio(trifluoride)boranuide is a flammable and corrosive liquid. It is also moisture-sensitive. Proper safety precautions must be taken during handling and storage.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water and oxidizing agents. Keep containers tightly closed.[4]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4]

Always consult the Safety Data Sheet (SDS) before using this reagent.

References

An In-depth Technical Guide to Dimethylsulfonio(trifluoro)boranuide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfonio(trifluoro)boranuide, more commonly known as boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a stable and versatile Lewis acid reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

Dimethylsulfonio(trifluoro)boranuide, with the chemical formula C₂H₆BF₃S and CAS number 353-43-5, is a coordination complex formed between the potent Lewis acid, boron trifluoride (BF₃), and the Lewis base, dimethyl sulfide (Me₂S). This complexation moderates the reactivity of the highly toxic and gaseous boron trifluoride, rendering it a more manageable and convenient reagent for a variety of chemical transformations. Its utility spans from acting as a catalyst in polymerization and isomerization reactions to facilitating ether cleavages and other functional group manipulations crucial in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Discovery and History

The development of Dimethylsulfonio(trifluoro)boranuide is rooted in the extensive mid-20th-century exploration of boron trifluoride and its complexes. The pioneering work of chemists such as Herbert C. Brown and his contemporaries on organoboranes and boron-based reagents laid the foundation for understanding the behavior of BF₃ with various Lewis bases.

While a definitive singular publication marking the "discovery" of the dimethyl sulfide adduct is not readily apparent, its emergence is a logical progression from studies on other boron trifluoride complexes, such as the diethyl etherate (BF₃·OEt₂). Early investigations by researchers like A. A. Palko and others in the 1960s on the properties of BF₃ addition compounds with various ethers and sulfides contributed to the characterization and understanding of these reagents. The motivation for preparing such complexes was to tame the reactivity of BF₃ gas, making it a more practical laboratory reagent. The dimethyl sulfide complex offered advantages in certain applications due to its stability and reactivity profile.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Dimethylsulfonio(trifluoro)boranuide is presented in Table 1 for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂H₆BF₃S |

| Molecular Weight | 129.94 g/mol |

| CAS Number | 353-43-5 |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.235 g/mL at 25 °C |

| Boiling Point | Decomposes |

| Flash Point | -16 °C (3.2 °F) - closed cup |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Spectroscopic Data:

-

¹H NMR: A singlet corresponding to the six equivalent protons of the two methyl groups is expected. The chemical shift would be influenced by the coordination to the boron trifluoride. For comparison, the methyl protons in free dimethyl sulfide appear around δ 2.1 ppm.

-

¹³C NMR: A single resonance for the two equivalent methyl carbons is anticipated.

-

¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boron compounds. For tetracoordinate boron in BF₃ adducts, a single, relatively sharp resonance is expected. The chemical shift for BF₃·SMe₂ is anticipated to be in the region typical for BF₃ complexes with sulfur-containing Lewis bases. For instance, the ¹¹B chemical shift for BF₃·OEt₂ is around δ -0.6 ppm (relative to BF₃·OEt₂ as an external standard).

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching and bending vibrations for the methyl groups. Importantly, the B-F stretching frequencies would be shifted compared to free BF₃, indicating the formation of the coordination complex.

Experimental Protocols

Synthesis of Dimethylsulfonio(trifluoro)boranuide

The following is a general experimental protocol for the synthesis of boron trifluoride dimethyl sulfide complex, adapted from established industrial methods.

Materials:

-

Dimethyl sulfide (Me₂S)

-

Boron trifluoride (BF₃) gas

-

A reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.

Procedure:

-

Charge the reaction vessel with dimethyl sulfide.

-

Heat the dimethyl sulfide to a gentle reflux.

-

Slowly bubble boron trifluoride gas through the refluxing dimethyl sulfide. The reaction is exothermic, and the rate of BF₃ addition should be controlled to maintain a steady reaction temperature.

-

Continue the addition of BF₃ until the refluxing of dimethyl sulfide ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature to obtain the Dimethylsulfonio(trifluoro)boranuide as a liquid product.

Logical Workflow for Synthesis:

Key Experimental Application: Ether Cleavage

Dimethylsulfonio(trifluoro)boranuide is frequently used for the cleavage of ethers, a critical transformation in synthetic organic chemistry, particularly for the deprotection of hydroxyl groups.

General Procedure for Ether Cleavage:

-

Dissolve the ether substrate in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (often 0 °C or room temperature).

-

Add Dimethylsulfonio(trifluoro)boranuide dropwise to the stirred solution. The molar equivalents of the reagent will vary depending on the substrate and desired outcome.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

Mechanism of Action in Ether Cleavage

The primary role of Dimethylsulfonio(trifluoro)boranuide in ether cleavage is as a Lewis acid. The boron atom, being electron-deficient, coordinates to the lone pair of electrons on the ether oxygen. This coordination polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The nucleophile can be the sulfide from the reagent itself (acting as a soft nucleophile) or another nucleophile present in the reaction mixture.

The reaction can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For ethers with tertiary or benzylic alkyl groups, the cleavage often follows an Sₙ1 mechanism due to the stability of the resulting carbocation. For ethers with primary or secondary alkyl groups, an Sₙ2 mechanism is more likely.

Signaling Pathway for Ether Cleavage (Sₙ2 as an example):

Conclusion

Dimethylsulfonio(trifluoro)boranuide is a valuable and established reagent in the arsenal of the synthetic organic chemist. Its convenient handling properties as a liquid, combined with its potent Lewis acidity, make it an effective tool for a range of chemical transformations, most notably the cleavage of ethers. A thorough understanding of its historical development, physical and spectroscopic properties, and the mechanisms through which it operates is essential for its safe and effective application in research and development, particularly within the pharmaceutical and materials science industries.

An In-depth Technical Guide to the Safe Handling of Dimethylsulfonio(trifluoro)boranuide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethylsulfonio(trifluoro)boranuide, also commonly known as Boron trifluoride-dimethyl sulfide complex. This document is intended for professionals in research and development who work with this reagent.

Chemical Identification and Properties

Dimethylsulfonio(trifluoro)boranuide is a coordination complex of boron trifluoride, a strong Lewis acid, and dimethyl sulfide, a Lewis base. This complexation makes the highly reactive and hazardous boron trifluoride gas easier and safer to handle in a liquid form for various chemical syntheses.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂H₆BF₃S | [1][2] |

| Molecular Weight | 129.94 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Odor | No information available | [1] |

| Flash Point | -16 °C (4 °F) | [3] |

| Physical State | Liquid | [1] |

Note: Some properties like boiling and melting points are not consistently reported, likely due to decomposition at elevated temperatures.

Hazard Identification and Classification

This compound is classified as hazardous. It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]

Table 2: Hazard Classifications

| Hazard | Category |

| Flammable liquids | Category 2 |

| Skin corrosion/irritation | Category 1B |

| Serious eye damage/eye irritation | Category 1 |

| Specific target organ toxicity, single exposure (respiratory tract irritation) | Category 3 |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton®).

-

Body Protection: Wear a flame-retardant lab coat and, for larger quantities, chemical-resistant apron and boots.

-

-

Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air exceeds the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Engineering Controls

-

Work should always be conducted in a properly functioning chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[1]

Storage

-

Store in a segregated and approved area.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, flame, and other ignition sources.[1]

-

Store in a corrosives area.[1]

-

Incompatible materials include water, alcohols, and other strong nucleophiles that can lead to decomposition.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and quenching of reactions involving Dimethylsulfonio(trifluoro)boranuide, based on common practices found in the literature.

Laboratory-Scale Synthesis

The direct complexation of boron trifluoride and dimethyl sulfide is a highly exothermic reaction.[3]

-

Experimental Setup: A dry, inert-atmosphere reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a magnetic stirrer, and a cooling bath is required.

-

Procedure:

-

Dry dimethyl sulfide is added to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The vessel is cooled to a temperature between 0°C and 25°C.[3]

-

Boron trifluoride gas is slowly bubbled through the stirred dimethyl sulfide.

-

The reaction progress should be monitored, and the temperature controlled to prevent excessive heat generation.

-

A 1:1 molar ratio of dimethyl sulfide to boron trifluoride is typically used for quantitative conversion.[3]

-

General Reaction Quenching Procedure

Quenching is a critical step to safely terminate reactions involving this reagent.

-

Procedure:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully add a quenching agent, such as methanol, dropwise with vigorous stirring.[4] The addition of protic agents can be highly exothermic.

-

Once the reaction is quenched, the mixture can be worked up, for example, by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Emergency Procedures

Spills and Leaks

-

Evacuate personnel to a safe area and ensure adequate ventilation.

-

Remove all sources of ignition.[1]

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical relationships and processes for the safe handling of Dimethylsulfonio(trifluoro)boranuide.

Caption: A generalized workflow for the safe handling of Dimethylsulfonio(trifluoro)boranuide.

Caption: Potential decomposition pathways for Dimethylsulfonio(trifluoro)boranuide.[3]

Disposal Considerations

Waste materials should be treated as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any new or modified procedure.

References

A Technical Guide to the Solubility of Dimethylsulfonio(trifluoro)boranuide and Related Organotrifluoroborates in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of organotrifluoroborate salts, with a specific focus on providing a predictive framework for understanding the solubility of Dimethylsulfonio(trifluoro)boranuide. Due to the limited availability of specific quantitative data for Dimethylsulfonio(trifluoro)boranuide, this guide leverages solubility data from analogous and well-studied potassium and tetrabutylammonium organotrifluoroborates to infer its likely behavior in common organic solvents.

Introduction to Organotrifluoroborates

Organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis due to their stability and versatility. Unlike their boronic acid counterparts, organotrifluoroborate salts are typically crystalline solids that are stable to air and moisture, facilitating easier handling and storage. Their solubility is a critical parameter for their application in various chemical reactions, particularly in fields like drug development where reaction kinetics and medium are crucial. The solubility of these salts is largely dictated by the nature of the cation and the organic substituent attached to the boron atom.

Predicted Solubility Profile of Dimethylsulfonio(trifluoro)boranuide

Based on the behavior of analogous organotrifluoroborates, a qualitative solubility summary is presented below. This table provides a comparative look at the solubility of potassium and tetrabutylammonium organotrifluoroborates, which can serve as a predictive tool for Dimethylsulfonio(trifluoro)boranuide.

Data Presentation: Comparative Solubility of Organotrifluoroborate Salts

| Solvent | Polarity Index | Potassium Organotrifluoroborates | Tetrabutylammonium Organotrifluoroborates | Predicted Solubility of Dimethylsulfonio(trifluoro)boranuide |

| Water | 10.2 | Slightly Soluble to Soluble | Slightly Soluble | Likely Soluble |

| Methanol | 6.6 | Soluble[1] | Soluble (10% for TBATFB) | Likely Soluble |

| Acetonitrile | 6.2 | Soluble[1] | Soluble | Likely Soluble |

| Dimethylformamide (DMF) | 6.4 | Soluble[1] | - | Likely Soluble |

| Dimethylsulfoxide (DMSO) | 7.2 | Soluble[1] | Soluble | Likely Soluble |

| Acetone | 5.1 | Soluble[1] | Soluble | Likely Soluble |

| Chloroform | 4.1 | Insoluble | Soluble[2] | Likely Soluble |

| Dichloromethane (DCM) | 3.1 | Insoluble[1] | Soluble[2] | Likely Soluble |

| Tetrahydrofuran (THF) | 4.0 | Slightly Soluble[1] | - | Sparingly Soluble |

| Toluene | 2.4 | Slightly Soluble[1] | - | Sparingly Soluble |

| Ether | 2.8 | Insoluble[1] | Insoluble | Likely Insoluble |

| Hydrocarbons (e.g., Hexane) | ~0.1 | Insoluble[1] | - | Likely Insoluble |

Note: TBATFB refers to Tetrabutylammonium tetrafluoroborate.

The larger, more organic nature of the tetrabutylammonium cation generally imparts greater solubility in less polar organic solvents compared to the smaller, harder potassium cation.[2] Given that Dimethylsulfonio(trifluoro)boranuide also possesses an organic cation, it is reasonable to predict its solubility will more closely align with that of tetrabutylammonium salts, showing good solubility in a range of common organic solvents including chloroform and dichloromethane.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for Dimethylsulfonio(trifluoro)boranuide, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable approach.[3][4]

Objective: To determine the equilibrium solubility of Dimethylsulfonio(trifluoro)boranuide in a given organic solvent at a specific temperature.

Materials:

-

Dimethylsulfonio(trifluoro)boranuide (solid)

-

Solvent of interest (e.g., methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath/shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a method for quantitative analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid Dimethylsulfonio(trifluoro)boranuide to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[3][4]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.[3][4]

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the quantification method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of Dimethylsulfonio(trifluoro)boranuide.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic salt like Dimethylsulfonio(trifluoro)boranuide.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While direct quantitative solubility data for Dimethylsulfonio(trifluoro)boranuide remains to be published, a strong predictive understanding can be derived from the known solubility characteristics of analogous organotrifluoroborate salts. It is anticipated that Dimethylsulfonio(trifluoro)boranuide will exhibit good solubility in a range of polar and moderately polar organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust method for obtaining precise solubility data, which is essential for optimizing reaction conditions and formulation development.

References

Methodological & Application

Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While numerous trifluoromethylating agents exist, the focus of these application notes is on protocols involving the use of Dimethylsulfonio(trifluoro)boranuide, which has been identified as the boron trifluoride dimethyl sulfide complex (BF₃·SMe₂).

It is crucial to understand that BF₃·SMe₂ is not a direct source of the trifluoromethyl group. Instead, it functions as a potent and convenient Lewis acid catalyst or promoter. In the context of trifluoromethylation, its primary role is to activate either the substrate or the trifluoromethylating agent, thereby facilitating the carbon-CF₃ bond formation. These protocols will detail the use of BF₃·SMe₂ and its close analog, boron trifluoride diethyl etherate (BF₃·OEt₂), in conjunction with a common trifluoromethyl source, (trifluoromethyl)trimethylsilane (TMSCF₃), for the trifluoromethylation of carbonyl compounds.

Principle of the Reaction

The trifluoromethylation of aldehydes and ketones with TMSCF₃ can be effectively promoted by a catalytic amount of a Lewis acid like BF₃·SMe₂ or BF₃·OEt₂. The reaction proceeds through the activation of the carbonyl group by the Lewis acid, rendering it more electrophilic and susceptible to nucleophilic attack by the trifluoromethyl anion (CF₃⁻) generated from TMSCF₃.

The overall transformation involves the addition of the trifluoromethyl group to the carbonyl carbon and the subsequent silylation of the resulting alkoxide. The final trifluoromethylated alcohol is obtained after a desilylation workup.

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Promoted Trifluoromethylation of Aldehydes and Ketones

This protocol provides a general method for the trifluoromethylation of a broad range of aldehydes and ketones using TMSCF₃ as the trifluoromethyl source and BF₃·OEt₂ as the Lewis acid promoter.

Materials:

-

Aldehyde or ketone substrate

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone substrate (1.0 mmol).

-

Dissolve the substrate in anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution.

-

Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Data Presentation

The following table summarizes the yields of trifluoromethylated alcohols obtained from various aldehyde and ketone substrates using a Lewis acid-promoted protocol.

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 95 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |

| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 88 |

| 4 | Cinnamaldehyde | 1-Phenyl-4,4,4-trifluorobut-1-en-3-ol | 85 |

| 5 | Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 90 |

| 6 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 87 |

| 7 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 93 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Lewis acid-promoted trifluoromethylation of carbonyl compounds.

Caption: General experimental workflow for the synthesis of trifluoromethylated alcohols.

Proposed Reaction Mechanism

The diagram below outlines the proposed mechanism for the Lewis acid-catalyzed trifluoromethylation of a carbonyl compound.

Dimethylsulfonio(trifluoro)boranuide and its Role in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsulfonio(trifluoro)boranuide, more commonly known as the boron trifluoride dimethyl sulfide complex (BF₃·SMe₂), is a stable and easily handled Lewis acid reagent. While not employed directly as a therapeutic agent, its role in medicinal chemistry is significant as a catalyst and reagent in the synthesis of complex organic molecules with potential pharmacological activity. This document provides an overview of its application and detailed protocols for the synthesis and use of a closely related and highly valuable class of compounds in drug discovery: organotrifluoroborates.

The boron trifluoride dimethyl sulfide complex serves as a convenient alternative to gaseous boron trifluoride, offering enhanced safety and ease of handling in various chemical transformations.[1][2] Its primary utility in a medicinal chemistry context is facilitating reactions that build the carbon skeletons of potential drug candidates.

A pivotal application of boron-containing reagents in medicinal chemistry is the use of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.[3][4][5] These salts are air- and moisture-stable, crystalline solids that are compatible with a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules in drug discovery programs.[6][7]

Application Notes

Dimethylsulfonio(trifluoro)boranuide as a Synthetic Tool

Dimethylsulfonio(trifluoro)boranuide is primarily used as a Lewis acid catalyst for a variety of organic reactions, including:

-

Ether Cleavage: It is a common reagent for the dealkylation of ethers, a reaction that can be useful for deprotection steps in multi-step syntheses of bioactive molecules.

-

Catalysis of Ring-Opening Reactions: It can catalyze the opening of epoxides and other strained rings, allowing for the introduction of various nucleophiles.

-

Precursor to other Boron Reagents: It can be used in the synthesis of other boron-containing compounds, which in turn are used to build medicinally relevant scaffolds.[8]

While BF₃·SMe₂ is a valuable tool, the direct applications of boron in medicinal chemistry are more prominently represented by organotrifluoroborates.

Organotrifluoroborates in Medicinal Chemistry

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many synthetic applications due to their enhanced stability.[3][6] They are less prone to protodeboronation, a common side reaction with boronic acids, which often leads to higher yields and cleaner reactions.[7] Their stability allows for their use in a broader range of reaction conditions and their purification by recrystallization.[9]

The primary application of organotrifluoroborates in drug discovery is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the organic group of the organotrifluoroborate and an organic halide or triflate, enabling the construction of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[4][7]

Quantitative Data

The following tables summarize representative yields for the synthesis of potassium organotrifluoroborates and their subsequent use in Suzuki-Miyaura cross-coupling reactions to form structures relevant to medicinal chemistry.

Table 1: Synthesis of Potassium Organotrifluoroborates

| Starting Material (Boronic Acid) | Product (Potassium Organotrifluoroborate) | Yield (%) | Reference |

| Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [10] |

| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | Not specified | [11] |

| Various aryl boronic acids | Various potassium aryltrifluoroborates | High yields | [6] |

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides

| Heteroaryltrifluoroborate | Aryl Halide | Product | Yield (%) | Reference |

| Benzothiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)benzothiophene | 82 | [7] |

| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)benzofuran | 92 | [7] |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-5-methylfuran | Excellent | [7] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This protocol is adapted from the procedure described for the synthesis of potassium phenyltrifluoroborate.[10]

Materials:

-

Arylboronic acid (1.0 eq)

-

Methanol

-

Saturated aqueous solution of potassium hydrogen fluoride (KHF₂)

Procedure:

-

Dissolve the arylboronic acid in a minimal amount of methanol with vigorous stirring.

-

Slowly add an excess of a saturated aqueous solution of KHF₂ to the stirring solution.

-

Continue stirring for 15-30 minutes at room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold methanol.

-

The product can be further purified by recrystallization from a suitable solvent such as acetonitrile.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides

This protocol is a general procedure based on established methods for Suzuki-Miyaura coupling reactions.[12]

Materials:

-

Potassium organotrifluoroborate (1.2 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5-3 mol%)

-

Ligand (e.g., RuPhos, 1-6 mol%, if required)

-

Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 eq)

-

Solvent (e.g., a mixture of an organic solvent like toluene or THF and water)

Procedure:

-

To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand (if used), and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Workflow for the synthesis of potassium organotrifluoroborates.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2017174868A1 - A method to produce borane complexes, reagents for the same, and use of the reagents - Google Patents [patents.google.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

"synthesis of trifluoromethylated heterocycles with Dimethylsulfonio(trifluoro)boranuide"